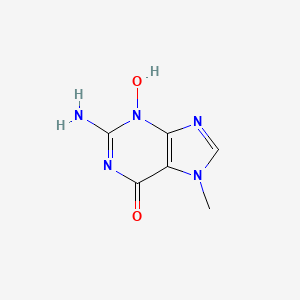

3-Hydroxy-7-methylguanine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

30345-27-8 |

|---|---|

Molecular Formula |

C6H7N5O2 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

2-amino-3-hydroxy-7-methylpurin-6-one |

InChI |

InChI=1S/C6H7N5O2/c1-10-2-8-4-3(10)5(12)9-6(7)11(4)13/h2,13H,1H3,(H2,7,9,12) |

InChI Key |

MDGMWFWAECOQFN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=O)N=C(N2O)N |

Origin of Product |

United States |

Formation and Genesis of 3 Hydroxy 7 Methylguanine

Oxidative Processes Leading to Hydroxylation at the C3 Position

While direct evidence for the specific hydroxylation of the C3 position of guanine (B1146940) is not extensively detailed in the provided search results, the broader context of guanine oxidation by reactive oxygen species (ROS) is well-established. Guanine, having the lowest redox potential among the four DNA bases, is a primary target for oxidative damage. nih.govd-nb.infomdpi.com ROS, such as hydroxyl radicals and singlet oxygen, are generated during normal aerobic metabolism, inflammation, and immune responses. nih.govmdpi.com These reactive species can attack the guanine base at various positions. nih.govmdpi.com Although the C8 position is a well-documented site of hydroxylation leading to the formation of 8-oxo-7,8-dihydroguanine (8-oxoG), it is plausible that oxidative attack could also occur at other locations on the guanine ring, including the C3 position, as part of a broader spectrum of oxidative DNA damage. nih.govmdpi.commdpi.comnih.gov

Methylation Pathways at the N7 Position of Guanine

The methylation of the N7 position of guanine (N7-methylguanine or N7-meG) is a common form of DNA modification. nih.govnih.gov Endogenously, the primary methyl group donor is S-adenosylmethionine (SAM). mdpi.comoup.com This process can occur non-enzymatically, where SAM directly reacts with the N7 position of guanine, a highly nucleophilic site within the major groove of the DNA helix. mdpi.comoup.compnas.orgnih.gov Additionally, enzymatic methylation of guanine at the N7 position is a crucial post-transcriptional modification in ribosomal RNA (rRNA) and the 5' cap of messenger RNA (mRNA), catalyzed by specific methyltransferase enzymes. ontosight.aie-century.usoup.com While this enzymatic methylation is a regulated and essential cellular process, the non-enzymatic methylation by SAM contributes to the background level of endogenous DNA damage. mdpi.comoup.com

Combined Oxidative and Methylative Pathways

The formation of 3-Hydroxy-7-methylguanine necessitates both hydroxylation and methylation. It is conceivable that these events occur sequentially. For instance, a pre-existing N7-methylguanine lesion could undergo subsequent oxidation by endogenous ROS. The presence of the methyl group at the N7 position might alter the electronic properties of the guanine ring, potentially influencing the sites susceptible to oxidative attack. Conversely, a hydroxylated guanine intermediate could be a substrate for methylation. The interplay between oxidative stress and DNA methylation patterns has been observed, suggesting a potential crosstalk between these two pathways. nih.govplos.orgnih.gov For example, oxidative damage can influence DNA methylation patterns, and some DNA methyltransferases have been linked to the production of reactive oxygen species. nih.govplos.orgnih.govelifesciences.org

Molecular Interactions and Biological Consequences of 3 Hydroxy 7 Methylguanine

Impact on Nucleic Acid Structure and Conformation

The introduction of modifications to the standard DNA bases can lead to significant local and global changes in the structure and stability of the DNA double helix.

Alterations in Base Pairing Properties

The base pairing fidelity of a modified nucleobase is critical for the accurate storage and transfer of genetic information. For 7-methylguanine (B141273), structural studies have shown that it can form a canonical Watson-Crick base pair with cytosine (dCTP). oup.comosti.gov In the active site of DNA polymerase η, 7-meG and dCTP form three hydrogen bonds with a standard Watson-Crick geometry. osti.gov However, the N7-methylation of guanine (B1146940) is known to lower the pKa of the N1 position, which could potentially facilitate the formation of a pseudo-Watson-Crick base pair with thymine (B56734) (dTTP), possibly leading to G-to-A transition mutations. nih.gov

Studies on O6-methylguanine, another methylated guanine derivative, have shown that it can form a stable mispair with thymine. nih.govatdbio.com The thermodynamic stabilities of O6-MeG·T and O6-MeG·C pairs are quite similar, which can lead to misincorporation during DNA replication. atdbio.com For 3-hydroxy-7-methylguanine, the presence of the 3-hydroxy group could introduce additional hydrogen bonding capabilities or steric hindrance, potentially altering its preferred base pairing partner and increasing the likelihood of mispairing during DNA replication.

Interference with DNA Replication and Repair Fidelity

The presence of modified bases in the DNA template can pose a significant challenge to the DNA replication and repair machinery, often leading to a slowdown or blockage of DNA synthesis and a decrease in replication fidelity.

Substrate for DNA Polymerases and Bypass Mechanisms

The ability of DNA polymerases to replicate past a DNA lesion is known as translesion synthesis (TLS). nih.govnih.gov Studies on 7-methylguanine show varied responses from different DNA polymerases. Human DNA polymerase η (pol η) and the archaeal polymerase Dpo4 can bypass N7-methylguanine adducts, although with some degree of stalling. nih.gov In contrast, human polymerase κ (pol κ) is strongly blocked by this lesion. nih.gov Human polymerase β (pol β), a key enzyme in base excision repair, exhibits significantly slowed catalysis (approximately 300-fold) when encountering a 7-methylguanine analog, but the incorporation of the correct nucleotide (dCTP) remains highly accurate. oup.comoup.comnih.gov

The efficiency of nucleotide incorporation opposite a stable analog of 7-methylguanine (Fm7dG) by polymerase β is presented in the table below.

| Template:dNTP | pH | Km (μM) | kcat (10-3 s-1) | kcat/Km (10-3 s-1/μM) | Relative Efficiency (f) |

| dG:dCTP | 7.5 | 4.8 ± 1.1 | 1400 ± 100 | 290 | 1 |

| Fm7dG:dCTP | 7.5 | 110 ± 20 | 110 ± 10 | 1.0 | 0.0034 |

| Fm7dG:dTTP | 7.5 | 390 ± 90 | 2.9 ± 0.3 | 0.0074 | - |

| Data from kinetic studies of human DNA polymerase β. oup.com |

These findings suggest that this compound, as a structural analog of 7-methylguanine, could also be a substrate for various DNA polymerases, with the efficiency and fidelity of bypass being polymerase-dependent. The hydroxyl group at the 3-position might further modulate the interaction with the polymerase active site, potentially influencing the rate of catalysis and the choice of the incorporated nucleotide.

Blockage of DNA Synthesis Elongation

DNA lesions can act as physical blocks to the progression of the replication fork. acs.org While 7-methylguanine itself may only slow down certain polymerases, its chemical instability can lead to the formation of other lesions that are more potent blocks. oup.comoup.comnih.gov For instance, the imidazole (B134444) ring of 7-methylguanine can open to form a formamidopyrimidine (FAPY) derivative. This ring-opened lesion has been shown to be a significant block to in vitro DNA synthesis. umich.eduoup.com Studies with O6-substituted guanines have also demonstrated that such adducts can cause polymerase stalling. acs.org Given that this compound could potentially undergo similar degradation pathways or present a significant steric or electronic barrier, it is likely to impede the elongation step of DNA synthesis by replicative polymerases.

Effects on Transcription and Gene Expression Regulation

The presence of modified bases not only affects DNA replication but can also have profound consequences for transcription and the regulation of gene expression.

Methylation of guanine at the N7 position is a critical modification at the 5' cap of eukaryotic messenger RNA (mRNA), which is essential for mRNA stability, processing, and translation initiation. ymdb.ca This highlights the importance of this specific modification in the regulation of gene expression at the post-transcriptional level.

In the context of DNA, the presence of 7-methylguanine can influence the interaction of proteins with the DNA. nih.gov For example, methylation of N7-guanine in CpG islands can lead to the dissociation of certain methyl-DNA binding proteins, which can in turn lead to chromatin remodeling and altered gene expression. nih.gov It is conceivable that this compound could similarly interfere with the binding of transcription factors or other DNA-binding proteins, thereby modulating transcriptional activity. biorxiv.org Furthermore, if a lesion like this compound causes the stalling of RNA polymerase, it could lead to a reduction in the transcript levels of the affected gene. oup.com Research has shown that various DNA lesions can cause RNA polymerase to pause or stall, which can have significant functional consequences for the cell. oup.com

Role in Cellular Stress Responses and Genomic Instability Pathways

The presence of modified purines, such as this compound (also referred to in literature as 8-Hydroxy-7-methylguanine (B154761) or 8-oxo-7-methylguanine), within a cell is intrinsically linked to the activation of cellular stress responses and the induction of genomic instability. This compound is primarily known as a metabolite of 7-methylguanine (7-meG), a major DNA adduct formed by both endogenous and exogenous alkylating agents. nih.govpnas.orghmdb.ca The cellular response to these lesions involves a complex network of DNA repair pathways, signaling cascades, and, if the damage is overwhelming, the initiation of programmed cell death. Failure to properly manage this damage can lead to mutations and chromosomal aberrations, which are hallmarks of genomic instability and cancer. nih.govtau.ac.il

The journey from a benign DNA modification to a trigger of genomic instability begins with the formation of the 7-meG adduct. This lesion is one of the most abundant forms of DNA damage caused by methylating agents. nih.govmdpi.com While 7-meG itself is not considered highly cytotoxic or mutagenic as it does not typically disrupt DNA replication, its processing by the cell can lead to more hazardous intermediates. mdpi.comoup.com

The primary pathway responsible for dealing with lesions like 7-meG is the Base Excision Repair (BER) pathway. nih.govportlandpress.com This process is initiated by a specific DNA glycosylase, N-methylpurine DNA glycosylase (MPG), which recognizes and excises the damaged base. nih.govoup.com This action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site. nih.govacs.org

This AP site is a critical intermediate. It is cytotoxic and mutagenic if left unrepaired. mdpi.comoup.com Subsequent enzymes in the BER pathway, including AP endonuclease 1 (APE1), DNA polymerase β, and DNA ligase, are required to process the AP site and restore the DNA strand. nih.govportlandpress.com However, the overexpression or imbalanced activity of the initial MPG enzyme can lead to the rapid formation of numerous AP sites. oup.com If the downstream repair capacity is overwhelmed, these toxic AP sites accumulate, leading to single-strand breaks, replication fork collapse, the formation of double-strand breaks (DSBs), and ultimately, cell death or significant genomic instability. nih.govoup.com Research has shown that the cytotoxicity induced by alkylating agents in cells overexpressing MPG is directly linked to the conversion of non-toxic 7-meG lesions into these highly toxic AP site intermediates. oup.com

In parallel to its role as a DNA lesion byproduct, 8-Hydroxy-7-methylguanine has been identified as a modulator of the cellular stress response through its interaction with Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the DNA damage response, recognizing DNA strand breaks and signaling their presence to recruit other repair factors. nih.govportlandpress.com Studies have shown that both 7-methylguanine and its metabolite, 8-Hydroxy-7-methylguanine, can act as inhibitors of PARP1. nih.govresearchgate.netfrontiersin.org

Notably, 8-Hydroxy-7-methylguanine was found to be a more potent inhibitor of PARP1 than its precursor, 7-methylguanine. researchgate.net By inhibiting PARP1, these molecules can prevent the efficient repair of DNA breaks, which can enhance the cytotoxic effects of DNA-damaging agents and contribute to cellular stress. nih.govfrontiersin.org This inhibitory action on a central DNA repair enzyme represents a direct mechanism by which this compound participates in modulating genomic stability pathways.

The following tables summarize the key molecular players and consequences associated with the presence of 7-methylguanine and its derivatives in the context of cellular stress and genomic instability.

Table 1: Key DNA Lesions and Repair Enzymes

| Compound/Lesion | Forming Agent(s) | Primary Repair Pathway | Key Initiating Enzyme | Consequence of Repair Initiation |

| 7-methylguanine (7-meG) | Endogenous (e.g., S-adenosylmethionine) and exogenous alkylating agents. nih.govnih.govmdpi.com | Base Excision Repair (BER) oup.comportlandpress.com | N-methylpurine DNA glycosylase (MPG) nih.govoup.com | Creation of a cytotoxic and mutagenic abasic (AP) site. mdpi.comoup.com |

| 3-methyladenine (B1666300) (3-meA) | Alkylating agents. mdpi.comnih.gov | Base Excision Repair (BER) nih.gov | N-methylpurine DNA glycosylase (MPG) nih.govnih.gov | Blocks DNA replication, highly cytotoxic. mdpi.com |

| O⁶-methylguanine (O⁶-meG) | Alkylating agents. nih.govmdpi.com | Direct Reversal | O⁶-methylguanine-DNA methyltransferase (MGMT) nih.govmdpi.com | Highly mutagenic if not repaired, can lead to O⁶-meG:T mispairs. nih.gov |

| Abasic (AP) Site | Product of DNA glycosylase activity on damaged bases. acs.org | Base Excision Repair (BER) acs.org | AP Endonuclease 1 (APE1) portlandpress.comacs.org | Cytotoxic and mutagenic intermediate; can lead to strand breaks if accumulated. nih.govoup.com |

Table 2: Research Findings on the Biological Effects of 7-meG and its Metabolite

| Compound | Research Model/System | Finding | Implication for Genomic Instability | Reference |

| 7-methylguanine (7-meG) | Cancer cells (MDA-MB231) overexpressing MPG | Rapid removal of 7-meG from DNA leads to increased cytotoxicity from alkylating agents. | The conversion of a benign lesion (7-meG) into a toxic intermediate (AP site) by a repair enzyme drives genomic instability and cell death. | oup.com |

| 7-methylguanine (7-meG) | In vitro biochemical assays | Competitively inhibits the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP). | Modulation of PARP activity can disrupt efficient DNA damage repair, contributing to cellular stress and potential instability. | nih.govfrontiersin.org |

| 8-Hydroxy-7-methylguanine (8h7mGua) | In vitro PARP activation assay | Effectively suppresses H₂O₂-stimulated PARP activation with an IC₅₀ of 55 μM, showing higher potency than 7-meG. | Potent inhibition of a key DNA damage response enzyme can lead to the accumulation of unrepaired DNA breaks, promoting genomic instability. | researchgate.net |

| 7-methylguanine (7-meG) | S. typhimurium and human kidney epithelial cells | Found to be non-mutagenic and does not directly cause DNA damage in comet assays. | Confirms that the toxicity associated with 7-meG is not from the adduct itself but from its processing within cellular repair pathways. | nih.gov |

Cellular Recognition and Dna Repair Mechanisms for 3 Hydroxy 7 Methylguanine

DNA Glycosylase Recognition and Excision Pathways

The crucial first step in the repair of a modified base like 3-Hydroxy-7-methylguanine is its recognition by a specific DNA glycosylase. These enzymes scan the DNA and cleave the N-glycosidic bond between the damaged base and the deoxyribose sugar, initiating the BER pathway nih.govebi.ac.uk.

The human Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG), is a key enzyme in the BER pathway responsible for identifying and removing a wide array of damaged purines nih.govwikipedia.org. AAG exhibits broad substrate specificity, enabling it to excise structurally diverse alkylated and deaminated purine (B94841) bases wikipedia.orgoup.com.

AAG's substrates include, but are not limited to, 3-methyladenine (B1666300), 7-methylguanine (B141273), 3-methylguanine, and hypoxanthine (B114508) wikipedia.orgnih.gov. The enzyme's unique active site structure allows it to discriminate against normal DNA bases while accommodating a variety of aberrant ones pnas.org. AAG functions by flipping the modified nucleotide out of the DNA double helix and into a recognition pocket oup.com. Subtle differences in the protein-DNA contacts within this flexible active site determine the enzyme's specificity nih.gov. For instance, steric clashes caused by the N7-methyl group of 7-methylguanine result in a correct alignment for base excision, a process that does not occur with the natural guanine (B1146940) base nih.gov. Given its known activity on 7-methylguanine and other modified purines, AAG is a primary candidate for the recognition and excision of this compound.

Table 1: Selected Substrates of Human Alkyladenine DNA Glycosylase (AAG/MPG)

| Substrate Class | Specific Examples | Reference |

|---|---|---|

| Alkylated Purines | 3-methyladenine (3-MeA) | wikipedia.orgnih.gov |

| 7-methylguanine (7-MeG) | nih.govwikipedia.org | |

| 3-methylguanine (3-MeG) | nih.gov | |

| 1,N⁶-ethenoadenine (εA) | oup.com | |

| Deaminated Purines | Hypoxanthine (Hx) | oup.comnih.gov |

| Oxidized Purines | 8-oxoguanine (8-oxoG) (lower efficiency) | pnas.org |

While AAG is a major glycosylase for alkylated purines, other glycosylases might also play a role in recognizing modified guanines. The Formamidopyrimidine-DNA glycosylase (FPG) and 8-oxoguanine DNA glycosylase (OGG1) are the primary enzymes for repairing the oxidative DNA lesion 8-oxo-7,8-dihydroguanine (8-oxoG) in prokaryotes and eukaryotes, respectively researchgate.netnih.gov. Guanine is particularly susceptible to oxidation due to its low redox potential nih.gov.

Although the primary substrates for FPG and OGG1 are oxidized purines, the structural similarity of this compound to these lesions could potentially make it a substrate. FPG is a bifunctional DNA glycosylase that also possesses an AP lyase activity, allowing it to both remove the damaged base and cleave the DNA backbone at the resulting abasic site nih.govnih.gov. Research in Arabidopsis has shown that AP sites generated by the spontaneous loss of 7-methylguanine are repaired through a pathway initiated by FPG nih.govnih.gov. This suggests a potential role for FPG in processing lesions related to 7-methylguanine, which could extend to its hydroxylated derivatives.

Base Excision Repair (BER) Pathway Initiation

Once a DNA glycosylase like AAG recognizes and excises this compound, the Base Excision Repair (BER) pathway is fully initiated nih.gov. BER is a multi-step process that deals predominantly with non-bulky, small nucleobase lesions arising from alkylation, oxidation, or deamination nih.gov.

The cleavage of the N-glycosidic bond by a monofunctional DNA glycosylase such as AAG results in the formation of an apurinic/apyrimidinic (AP) site, also known as an abasic site ebi.ac.ukwikipedia.org. This AP site is a location in the DNA backbone that lacks a purine or pyrimidine (B1678525) base wikipedia.org. It is estimated that thousands of such sites can be generated in a single cell each day, either spontaneously or as intermediates in BER wikipedia.org.

The AP site is a chemically unstable lesion that must be processed quickly to prevent DNA strand breaks or mutations during replication glenresearch.com. The repair of the AP site is typically handled by an AP endonuclease, which cleaves the phosphodiester backbone immediately 5' to the lesion wikipedia.org. In humans, the primary enzyme for this task is AP Endonuclease 1 (APE1). APE1 incision creates a nick in the DNA, leaving a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) moiety oup.com.

Following the creation of a nick at the AP site by APE1, the downstream steps of the BER pathway proceed to restore the original DNA sequence. This phase involves a coordinated effort of several enzymes, often facilitated by the scaffold protein XRCC1 oup.com.

The 5'-dRP residue left by APE1 is removed by the dRP-lyase activity of DNA polymerase β (Pol β) oup.com. Pol β then fills the single-nucleotide gap by inserting the correct nucleotide opposite the corresponding base on the intact strand. Finally, the nick in the DNA backbone is sealed by DNA Ligase III, completing the repair process oup.com. This series of events, known as short-patch BER, efficiently restores the integrity of the DNA strand.

Table 2: Key Enzymes in the Downstream Base Excision Repair (BER) Pathway

| Enzyme | Function | Reference |

|---|---|---|

| AP Endonuclease 1 (APE1) | Cleaves the phosphodiester backbone 5' to the AP site, creating a nick. | oup.com |

| DNA Polymerase β (Pol β) | Removes the 5'-dRP flap and inserts the correct nucleotide into the gap. | oup.com |

| XRCC1 | A scaffold protein that coordinates the activities of Pol β and Ligase III. | oup.com |

| DNA Ligase III | Seals the final nick in the DNA backbone to complete the repair. | oup.com |

Direct Reversal Mechanisms (if applicable for related guanine modifications)

Direct reversal is a DNA repair mechanism that removes damage without excising the base or breaking the DNA backbone news-medical.netnovusbio.com. This process is highly efficient but is limited to a few specific types of DNA lesions novusbio.com.

For guanine modifications, the most prominent direct reversal enzyme is O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT specifically repairs O⁶-alkylguanine adducts by transferring the alkyl group from the guanine to a cysteine residue within its own active site news-medical.netnih.govnih.gov. This is a "suicide" mechanism, as the transfer inactivates the MGMT protein quora.com. This repair pathway is crucial for mitigating the mutagenic effects of O⁶-methylguanine, which can mispair with thymine (B56734) nih.gov. However, the specificity of MGMT for the O⁶ position of guanine means it is not applicable for the repair of lesions like this compound, where the modification is at the N7 and C3 positions.

Another class of direct reversal enzymes includes the AlkB family of proteins, which repair certain alkylated bases through oxidative demethylation nih.gov. However, their primary substrates are lesions such as 1-methyladenine (B1486985) and 3-methylcytosine, not N7-alkylated guanines nih.govnih.gov. Therefore, it is unlikely that a direct reversal mechanism is involved in the repair of this compound.

Analytical and Synthetic Methodologies in 3 Hydroxy 7 Methylguanine Research

Chemical Synthesis of 3-Hydroxy-7-methylguanine and its Oligonucleotide Adducts for Research

The availability of pure this compound and oligonucleotides containing this modification is crucial for a wide range of in vitro and in vivo studies. Chemical synthesis provides a reliable means to produce these essential research materials.

While specific stereoselective synthesis routes for this compound are not extensively detailed in the available literature, general principles of organic synthesis can be applied to achieve the desired stereochemistry. The synthesis of related hydroxy-guanine derivatives often involves multi-step processes. For instance, the preparation of new 7-hydroxyguanine derivatives has been reported, indicating the feasibility of introducing a hydroxyl group at the 7-position of the guanine (B1146940) ring nih.gov.

Approaches to stereoselective synthesis could involve the use of chiral catalysts or starting materials to control the spatial arrangement of the hydroxyl group. For example, in the synthesis of other complex molecules with hydroxyl groups, methods such as asymmetric epoxidation followed by ring-opening can be employed to introduce a hydroxyl group with a specific stereochemistry. Another potential strategy could be the use of enzymes as catalysts to perform stereospecific hydroxylation reactions on a 7-methylguanine (B141273) precursor. The choice of the synthetic route would depend on the desired yield, purity, and the specific stereoisomer of interest.

The incorporation of modified nucleobases like this compound into synthetic DNA and RNA oligonucleotides is most commonly achieved using the phosphoramidite method researchgate.nettwistbioscience.comnih.gov. This solid-phase synthesis technique allows for the sequential addition of nucleotide building blocks to a growing oligonucleotide chain attached to a solid support.

The general steps for incorporating this compound into an oligonucleotide via the phosphoramidite method are as follows:

Synthesis of the Phosphoramidite Monomer: The this compound nucleoside must first be converted into a phosphoramidite building block. This involves protecting the reactive functional groups on the base and the sugar moiety, and then reacting the 3'-hydroxyl group of the sugar with a phosphitylating agent.

Solid-Phase Oligonucleotide Synthesis: The synthesis is carried out on an automated DNA/RNA synthesizer. The process involves a cycle of four chemical reactions for each nucleotide addition:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.

Deprotection and Purification: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, typically by high-performance liquid chromatography (HPLC).

| Step | Description | Key Reagents |

| 1. Detritylation | Removal of the 5'-DMT protecting group. | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane. |

| 2. Coupling | Addition of the next phosphoramidite. | Phosphoramidite monomer, tetrazole (or other activator). |

| 3. Capping | Blocking of unreacted 5'-hydroxyl groups. | Acetic anhydride, 1-methylimidazole. |

| 4. Oxidation | Conversion of phosphite to phosphate. | Iodine, water, pyridine. |

This method allows for the site-specific incorporation of this compound into oligonucleotides of desired sequences, which are invaluable tools for studying the effects of this modification on DNA structure, replication, and repair.

Detection and Quantification in Biological Samples

Accurate detection and quantification of this compound in biological samples are essential for understanding its formation, repair, and potential role as a biomarker of DNA damage. Various chromatographic techniques are employed for this purpose, offering high sensitivity and specificity.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of this compound in complex biological matrices nih.govresearchgate.net. These methods are often coupled with sensitive detection techniques such as mass spectrometry (MS) or electrochemical detection (EC).

UPLC systems, which use smaller particle size columns, offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC systems. For the analysis of this compound, a validated UPLC-MS/MS method would provide a rapid, sensitive, and selective analysis semanticscholar.org.

Reversed-phase HPLC coupled with electrochemical detection (HPLC-EC) is a highly sensitive method for the analysis of electroactive compounds like 7-methylguanine and its derivatives nih.govnih.govnih.gov. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The electrochemical detector measures the current generated by the oxidation or reduction of the analyte at an electrode surface.

This technique offers a significant advantage in sensitivity, being about 10,000-fold more sensitive than optical detection methods for 7-methylguanine nih.gov. This high sensitivity is crucial for detecting the low levels of DNA adducts typically found in biological samples. The method has been successfully used to determine the endogenous background levels of DNA methylation nih.gov.

| Parameter | Description |

| Stationary Phase | Typically a C18 (octadecylsilyl) bonded silica gel. |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). |

| Detection | Electrochemical detector (amperometric or coulometric). |

| Quantification | Based on the peak area of the analyte, which is proportional to its concentration. |

A combination of thin-layer chromatography (TLC) and HPLC can be used for the separation and quantification of modified guanine adducts nih.govoup.com. In this two-step approach, an initial separation is performed on a TLC plate. The spots corresponding to the analytes of interest are then scraped from the plate, the compounds are extracted, and further analyzed by HPLC for quantification.

This method can be particularly useful for complex samples where a single chromatographic separation may not be sufficient to resolve all components. The use of ³²P-postlabelling in conjunction with TLC and HPLC can enhance the sensitivity of detection for DNA adducts nih.govoup.com.

Mass Spectrometry (MS) and Tandem MS (MS/MS) Approaches

Mass spectrometry (MS) has become an indispensable tool for the identification and quantification of DNA adducts, including modified purines like this compound. Due to its high sensitivity and specificity, MS can provide structural information and accurate measurements even at the low levels at which these adducts often occur in biological samples. Typically, DNA is first hydrolyzed to release the modified bases, nucleosides, or nucleotides prior to MS analysis to improve sensitivity and accuracy nih.gov.

Tandem mass spectrometry (MS/MS) is particularly powerful for analyzing complex biological mixtures. In an MS/MS experiment, a precursor ion corresponding to the mass of the target analyte (e.g., protonated this compound) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process, often performed in the selected reaction monitoring (SRM) mode, provides a high degree of specificity, as the analysis is based on a specific precursor-to-product ion transition nih.gov.

For N7-alkylguanine derivatives, a common fragmentation pathway involves the cleavage of the glycosidic bond (if analyzed as a nucleoside) and fragmentation of the purine (B94841) ring system. For 7-methylguanine, characteristic product ions are observed that allow it to be distinguished from other methylated guanine isomers nih.gov. In the case of this compound, the protonated molecule would be selected and fragmented. Based on the fragmentation of similar compounds, such as N7-(2-hydroxyethyl)guanine which shows a transition from a precursor ion of m/z 196 to a product ion of m/z 152, a similar loss of the hydroxy-methyl group and parts of the imidazole (B134444) ring would be expected nih.govresearchgate.net. The exact fragmentation pattern provides a structural fingerprint for confident identification.

Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is considered the gold standard for the accurate quantification of DNA adducts nih.govacs.orgnih.gov. This technique involves the use of a stable isotope-labeled analogue of the analyte as an internal standard. For this compound, a standard would be synthesized with heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H) incorporated into its structure.

This isotopically labeled internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added to the biological sample at the earliest possible stage of sample preparation. Because the internal standard and the analyte behave identically during extraction, purification, and ionization, any sample loss or variation in instrument response will affect both equally. By measuring the ratio of the signal from the endogenous analyte to that of the known amount of added internal standard, a highly accurate and precise quantification can be achieved, correcting for any experimental variations nih.govacs.org. This approach significantly enhances reproducibility and is crucial for overcoming matrix effects, which are common in complex biological samples nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of DNA modifications, combining the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of tandem mass spectrometry chromatographyonline.comspringernature.comcreative-proteomics.comnih.gov. The initial chromatographic separation is essential to resolve the target adduct from the vast excess of unmodified nucleosides and other cellular components that can interfere with MS analysis and cause ion suppression nih.govacs.org.

In a typical LC-MS/MS workflow for this compound, a DNA sample is enzymatically digested to its constituent nucleosides. This mixture is then injected into an HPLC system, often using a reversed-phase C18 column, which separates the components based on their polarity. A gradient elution with a mobile phase, commonly consisting of water and a more non-polar organic solvent like acetonitrile or methanol with a small amount of acid (e.g., formic acid) to aid ionization, is used to elute the nucleosides. The eluent from the HPLC is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes. These ions are then analyzed by the mass spectrometer in MS/MS mode for specific and sensitive quantification.

Table 1: Representative LC-MS/MS Parameters for Modified Guanine Nucleoside Analysis

| Parameter | Value/Condition |

| Chromatography | Reversed-Phase HPLC |

| Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Selected Reaction Monitoring (SRM) |

| Example Transition | Precursor Ion [M+H]⁺ → Product Ion |

This table presents typical parameters used for the analysis of modified nucleosides like hydroxylated and methylated guanine derivatives. Specific values would be optimized for this compound.

Radiochemical Assays (e.g., ³²P-Postlabeling)

The ³²P-postlabeling assay is an ultrasensitive method for detecting a wide variety of DNA adducts, particularly those that are bulky, aromatic, or of unknown structure tandfonline.comnih.govnih.govwisnerbaum.com. This technique does not require prior knowledge of the adduct's chemical structure and can detect as few as one adduct in 10⁹–10¹⁰ normal nucleotides from microgram quantities of DNA nih.govnih.gov.

The standard procedure involves several key steps:

DNA Digestion: The DNA sample is enzymatically digested into 3'-monophosphate deoxynucleotides.

Adduct Enrichment: To increase sensitivity, the bulky adducts can be enriched. A common method uses nuclease P1, which dephosphorylates the normal nucleotides but not many bulky/aromatic adducts, thereby concentrating the adducted nucleotides.

Radiolabeling: The enriched adducts are then radiolabeled at their 5'-hydroxyl group by T4 polynucleotide kinase, which transfers a ³²P-labeled phosphate from [γ-³²P]ATP.

Chromatographic Separation: The resulting ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by measuring their radioactive decay.

This method is well-suited for detecting DNA damage caused by complex mixtures or agents that generate oxidative DNA lesions tandfonline.comnih.govnih.gov. Given that this compound is a product of oxidative damage, ³²P-postlabeling represents a viable, highly sensitive method for its detection in DNA, especially in screening for unidentified DNA lesions.

Immunochemical Methods (e.g., ELISA with specific antibodies)

Immunochemical methods, such as the enzyme-linked immunosorbent assay (ELISA), rely on the high specificity of antibodies to detect and quantify target molecules. These assays can be highly sensitive and are often used for high-throughput screening of biological samples. A competitive ELISA is a common format for detecting small molecules like DNA adducts nih.gov.

In this format, a microtiter plate is coated with the adduct of interest (or a protein conjugate of it). The sample to be tested is mixed with a specific primary antibody and added to the plate. The free adduct in the sample competes with the adduct coated on the plate for binding to the limited amount of antibody. After washing away unbound materials, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, followed by a substrate that produces a measurable colorimetric signal. A higher concentration of the adduct in the sample results in less primary antibody binding to the plate, leading to a weaker signal. The adduct concentration is then determined by comparison to a standard curve.

While ELISAs have been successfully developed for the related N7-methylguanosine adduct, the availability of a specific assay for this compound depends on the development of monoclonal or polyclonal antibodies that can specifically recognize this particular modification nih.govaffielisa.comraybiotech.comnih.gov. The generation of such antibodies requires the synthesis of a this compound immunogen to elicit a specific immune response. Currently, commercial ELISA kits are available for more common DNA lesions like 8-hydroxy-2'-deoxyguanosine and 7-methylguanosine, which can serve as a methodological template for developing an assay for this compound nih.govraybiotech.comthermofisher.com.

In Vitro Assays for Studying Enzymatic Interactions

Enzyme Kinetic Studies with DNA Glycosylases

DNA glycosylases are key enzymes in the base excision repair (BER) pathway, responsible for recognizing and excising damaged or modified bases from DNA by cleaving the N-glycosidic bond acs.orgacs.org. Several DNA glycosylases have broad substrate specificity and are known to act on alkylated purines. For example, the human alkyladenine DNA glycosylase (AAG) recognizes and removes a variety of lesions, including 3-methyladenine (B1666300) and 7-methylguanine nih.govnih.govwikipedia.org. Similarly, bacterial glycosylases like AlkD also excise 7-methylguanine nih.govnih.gov.

To determine if this compound is a substrate for a particular DNA glycosylase and to characterize the efficiency of its repair, in vitro enzyme kinetic studies are performed. These assays typically use a synthetic DNA oligonucleotide containing a single, site-specifically placed this compound lesion. This substrate is often radiolabeled (e.g., with ³²P) or fluorescently labeled to allow for sensitive detection of the reaction products.

The assay is initiated by adding a purified DNA glycosylase to the DNA substrate under controlled conditions (temperature, pH, buffer composition). The reaction is allowed to proceed for various time points and then quenched. The excision of the damaged base by the glycosylase creates an apurinic/apyrimidinic (AP) site, which is chemically labile and can be cleaved by subsequent treatment with an AP lyase, hot alkali, or certain buffers, resulting in a shorter DNA fragment.

The substrate and the cleaved product are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified using phosphorimaging or fluorescence scanning. By measuring the amount of product formed over time at different substrate concentrations, key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) can be determined. These parameters provide insight into the enzyme's affinity for the lesion (Kₘ) and its catalytic efficiency (kcat/Kₘ) in repairing this compound compared to other known substrates.

Table 2: Representative Data from a DNA Glycosylase Kinetic Assay

| Substrate Concentration [S] (nM) | Initial Velocity [V₀] (nM/min) |

| 5 | 0.48 |

| 10 | 0.83 |

| 20 | 1.33 |

| 50 | 2.27 |

| 100 | 3.08 |

| 200 | 3.85 |

This table contains hypothetical data illustrating the type of results obtained from an enzyme kinetic study. The data would be used to calculate Kₘ and Vₘₐₓ via non-linear regression analysis of the Michaelis-Menten equation.

DNA Polymerase Bypass Assays

DNA polymerase bypass assays are crucial in vitro tools used to determine the ability of DNA polymerases to replicate past a DNA lesion, as well as the efficiency and fidelity of this process. While 8-hydroxy-7-methylguanine (B154761) is primarily studied as a free metabolite and enzyme inhibitor, its parent compound, N7-methylguanine (N7-MeG), is a common form of DNA damage resulting from exposure to alkylating agents nih.govoup.com. Assays studying the bypass of the N7-MeG adduct provide a methodological framework relevant to this class of compounds.

The general procedure for a DNA polymerase bypass assay involves several key steps. First, a synthetic DNA oligonucleotide containing a site-specific N7-MeG lesion is annealed to a shorter, complementary primer, which is often fluorescently labeled for detection oup.com. This DNA substrate is then incubated with a specific DNA polymerase, such as human DNA polymerase β (pol β) or polymerase η (pol η), in the presence of all four deoxyribonucleoside triphosphates (dNTPs) nih.govoup.comutexas.edu. The reaction is allowed to proceed for a set time before being quenched.

The reaction products are subsequently analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The gel separates the DNA strands by size, allowing researchers to visualize the original primer, stalled products (where the polymerase stopped at the lesion), and full-length products (indicating successful bypass). By quantifying the intensity of these bands, the bypass efficiency can be calculated. To assess fidelity, the experiment can be run with only one type of dNTP at a time to determine which nucleotide the polymerase preferentially inserts opposite the N7-MeG lesion.

Research using these assays has revealed that different polymerases handle the N7-MeG adduct differently. For example, human DNA polymerase η can efficiently and accurately bypass the lesion by inserting the correct nucleotide, dCTP, opposite it nih.gov. Structural studies suggest that the N7-MeG adduct can be readily accommodated in the active site of pol η and form a standard Watson-Crick base pair with dCTP nih.gov. In contrast, the bypass of N7-MeG by other polymerases, like human pol β, is significantly slower, though still largely accurate oup.com.

Poly(ADP-ribose) Polymerase (PARP) Activity Assays

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway nih.gov. Its activity can be modulated by various small molecules. Research has identified 7-methylguanine (7mGua) and its metabolite, 8-hydroxy-7-methylguanine (8h7mGua), as inhibitors of PARP1 enzymatic activity researchgate.net. Assays to determine the potency of such inhibitors are essential for their characterization.

A prominent method for measuring PARP1 activity and its inhibition is the fluorescence anisotropy assay nih.govnih.gov. This technique is based on the principle that the rotational speed of a molecule in solution affects the polarization of the fluorescent light it emits nih.govbpsbioscience.com. Smaller molecules tumble faster, leading to lower anisotropy, while larger complexes tumble slower, resulting in higher anisotropy nih.gov.

In the context of a PARP1 assay, a short, fluorescently-labeled DNA duplex containing a DNA break is used nih.gov.

Binding: When PARP1 binds to this DNA duplex, it forms a large complex that tumbles slowly, leading to a high fluorescence anisotropy signal nih.gov.

Activity: Upon addition of the substrate NAD+, an active PARP1 enzyme synthesizes long, negatively charged chains of poly(ADP-ribose) (PAR) on itself nih.gov. This automodification leads to the dissociation of PARP1 from the DNA nih.gov.

Measurement: The release of the large PARP1 protein from the small fluorescent DNA probe results in a faster tumbling rate and a corresponding decrease in fluorescence anisotropy. The rate of this decrease is directly proportional to the enzymatic activity of PARP1 nih.govnih.gov.

Inhibition: When an inhibitor like 8h7mGua is introduced, it binds to the active site of PARP1, preventing the synthesis of PAR. Consequently, PARP1 remains bound to the DNA, and the fluorescence anisotropy signal remains high nih.gov. The degree to which the anisotropy decrease is prevented indicates the potency of the inhibitor.

Using such methods, studies have demonstrated that both 7mGua and 8h7mGua inhibit PARP1 in a dose-dependent manner researchgate.net. Notably, 8h7mGua was found to be a more potent inhibitor than its precursor, 7mGua researchgate.net. In a cellular model of oxidative stress, the IC50 value for 8h7mGua was approximately four times lower than that for 7mGua, highlighting its enhanced inhibitory effect researchgate.net.

| Compound | IC₅₀ (µM) |

|---|---|

| 7-methylguanine | 270 |

| 8-hydroxy-7-methylguanine | 55 |

Structural Biology Techniques for Characterization of Adducts and Protein Complexes

Structural biology techniques provide atomic-level insights into how molecules like 8-hydroxy-7-methylguanine interact with their biological targets and how related DNA adducts are processed by enzymes. The primary methods employed in this context are molecular docking and X-ray crystallography.

Molecular Docking is a computational technique used to predict the binding mode of a small molecule (ligand) within the active site of a protein (receptor) nih.govnih.gov. This method was used to investigate how 7-methylguanine and 8-hydroxy-7-methylguanine inhibit PARP1 researchgate.netresearchgate.net. The studies showed that these molecules occupy the binding site of PARP1's natural substrate, NAD+ researchgate.netnih.gov. The docking models for 8h7mGua revealed that its hydroxyl group is positioned to form an additional hydrogen bond with the catalytic residue Glu988 in the PARP1 active site. This extra interaction is believed to account for the more potent inhibitory activity of 8h7mGua compared to 7mGua researchgate.net.

X-ray Crystallography is an experimental technique that allows for the determination of the three-dimensional atomic structure of molecules and their complexes after they have been crystallized nih.govoup.com. While a crystal structure of 8h7mGua bound to PARP1 is not described in the reviewed literature, this technique has been instrumental in understanding how DNA polymerases interact with the related N7-methylguanine (N7-MeG) DNA adduct nih.govnih.govnih.gov.

For example, the crystal structure of human DNA polymerase η in a complex with an N7-MeG-containing DNA template and an incoming dCTP showed that the adducted base could be accommodated in the active site with minimal distortion nih.gov. The structure confirmed that N7-MeG maintains a standard Watson-Crick base pairing geometry with dCTP, providing a structural basis for the high-fidelity bypass observed in functional assays nih.gov. Conversely, a crystal structure of DNA polymerase β with a bulky N7-alkylguanine adduct revealed an open, catalytically incompetent conformation of the enzyme, explaining why the polymerase is strongly inhibited by such lesions nih.gov. These structural snapshots are invaluable for interpreting the data from functional assays, such as the DNA polymerase bypass assays described previously.

Advanced Research Perspectives and Future Directions

Elucidating the Precise Enzymology of 3-Hydroxy-7-methylguanine Formation and Repair

The formation of this compound is presumed to arise from the metabolic activation of certain precursor compounds, leading to reactive intermediates that subsequently modify the guanine (B1146940) base in DNA. However, the specific enzymatic pathways governing this initial formation are not yet fully elucidated. A primary area of future research will be the identification and characterization of the cytochrome P450 enzymes or other metabolic pathways responsible for generating the ultimate reactive species that gives rise to this adduct.

Conversely, the cellular mechanisms for repairing this lesion are of paramount importance. The Base Excision Repair (BER) pathway is a primary defense against various forms of DNA base damage. It is hypothesized that a specific DNA glycosylase recognizes and excises this compound, initiating the repair process. While DNA glycosylases that remove other methylated guanines, such as N-methylpurine DNA glycosylase (MPG), have been identified, their activity on a hydroxylated and methylated guanine adduct requires specific investigation. Future research will focus on in vitro assays using purified DNA glycosylases and cell-based studies to pinpoint the key enzymes responsible for the recognition and removal of this compound.

Table 1: Key Research Questions in the Enzymology of this compound

| Research Question | Potential Experimental Approaches |

| Which enzymes catalyze the formation of this compound? | Incubation of precursor compounds with liver microsomes and specific P450 enzymes. |

| Which DNA glycosylase initiates the repair of this compound? | In vitro repair assays with purified DNA glycosylases (e.g., MPG, OGG1). |

| What is the efficiency of repair by the identified enzymes? | Kinetic analysis of the enzymatic reactions. |

| Are other repair pathways, such as Nucleotide Excision Repair (NER), involved? | Studies using cell lines deficient in specific repair pathways. |

Investigating the Biological Fate and Persistence of this compound in Diverse Organisms

Understanding the biological fate and persistence of this compound is critical to assessing its potential toxicological impact. The half-life of this adduct within the DNA of various tissues and cell types will determine the window of opportunity for it to exert mutagenic effects. For the related adduct, 7-methylguanine (B141273), the half-life in nuclear DNA of the alga Chlamydomonas reinhardi has been determined to be 10-12 hours, with its removal being an active enzymatic process nih.gov. Similar studies are needed for this compound across a range of organisms, from bacteria to mammals, to understand inter-species differences in repair capacity.

Factors influencing its persistence, such as the transcriptional activity of the affected gene and the chromatin state, are also important areas of investigation. Furthermore, the distribution and excretion of the excised adduct can provide insights into the whole-body burden and clearance mechanisms.

Exploring the Role of this compound in Specific Cellular Processes Beyond DNA Damage

While the primary significance of DNA adducts lies in their potential to cause mutations, they can also interfere with other fundamental cellular processes. The presence of this compound within a gene's coding region or regulatory elements could potentially obstruct transcription by hindering the passage of RNA polymerase. This could lead to altered gene expression and downstream cellular consequences.

Moreover, the repair process itself can have signaling roles. The recognition of the adduct and the subsequent assembly of repair machinery could trigger cell cycle checkpoints or, in cases of overwhelming damage, initiate programmed cell death (apoptosis). The related compound, 7-methylguanine, and its metabolite, 8-hydroxy-7-methylguanine (B154761), have been shown to inhibit the activity of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair and cell death signaling. Investigating whether this compound shares this inhibitory activity is a key future direction.

Development of Novel Methodologies for Ultrasensitive Detection of this compound

The accurate and sensitive detection of this compound is a prerequisite for studying its biological effects. Current methods for detecting DNA adducts often rely on mass spectrometry-based techniques, which offer high specificity and sensitivity. The development of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, similar to those used for detecting other modified guanines, will be essential. This would involve the synthesis of an isotopically labeled internal standard of this compound to enable accurate quantification.

Furthermore, immunochemical methods, such as the development of monoclonal antibodies specific to this compound, could provide a complementary approach for its detection in biological samples. These antibodies could be utilized in techniques like enzyme-linked immunosorbent assays (ELISA) or immunohistochemistry to visualize the distribution of the adduct within tissues.

Table 2: Potential Methods for Ultrasensitive Detection of this compound

| Method | Principle | Advantages |

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | High specificity and sensitivity, allows for absolute quantification. |

| Immunoassays (ELISA) | Use of specific antibodies to detect the adduct. | High throughput, relatively low cost. |

| Immunohistochemistry | Use of specific antibodies to visualize the adduct in tissue sections. | Provides spatial information on adduct distribution. |

Computational Modeling and Simulation of this compound Interactions with Biomolecules

Computational approaches offer a powerful tool to complement experimental studies by providing insights into the structural and energetic aspects of this compound's interactions with key biomolecules. Molecular docking and molecular dynamics simulations can be employed to model the binding of this compound within the active site of DNA repair enzymes. This can help to predict which enzymes are likely to be involved in its repair and to understand the molecular basis of their substrate specificity.

Furthermore, computational modeling can be used to investigate how the presence of this compound in a DNA double helix affects its structure, stability, and interactions with DNA polymerases. These simulations can provide valuable information on the mutagenic potential of the adduct by predicting its propensity to cause mispairing during DNA replication.

Q & A

Q. How can advanced computational models improve the prediction of this compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.